(3-Amino-5-ethoxypyridin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(3-amino-5-ethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUJMQCOCWYHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1N)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694509 | |
| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-08-3 | |
| Record name | Boronic acid, B-(3-amino-5-ethoxy-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 5 Ethoxypyridin 4 Yl Boronic Acid
Established Approaches for Pyridinylboronic Acid Synthesis
The preparation of pyridinylboronic acids can be approached through several strategic disconnections, primarily involving the formation of a carbon-boron bond on a pre-functionalized pyridine (B92270) ring. The choice of method often depends on the availability of starting materials, desired scale, and the compatibility of functional groups present on the pyridine core. arkat-usa.org Key methods include classical organometallic routes and modern transition-metal-catalyzed approaches. arkat-usa.orgnih.gov
The reaction of a halopyridine with an organometallic reagent, followed by quenching with a borate (B1201080) ester, is a foundational and frequently employed method for synthesizing pyridinylboronic acids. arkat-usa.org This approach is often cost-effective and reliable for large-scale preparations. arkat-usa.org
The generation of a pyridinyl anion via halogen-metal exchange is typically achieved using organolithium reagents, such as n-butyllithium (n-BuLi), or by forming Grignard (organomagnesium) reagents. arkat-usa.orgwikipedia.org The choice between lithium or magnesium can influence the reaction's success, with organolithium reagents often facilitating exchange at very low temperatures (e.g., -78°C to -40°C) to prevent side reactions. orgsyn.orggoogle.com The exchange rate is generally faster for heavier halogens (I > Br > Cl). wikipedia.org
For the synthesis of the target compound, a hypothetical starting material like 4-bromo-3-amino-5-ethoxypyridine would be treated with an organolithium reagent. The resulting lithiated pyridine intermediate would then be trapped with a trialkyl borate, such as triisopropyl borate or trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. orgsyn.org A significant challenge in this approach is the presence of the acidic N-H proton of the amino group, which would be readily deprotonated by the organometallic reagent, consuming at least one equivalent. In-situ protection of the amine, for instance via bis-silylation with a reagent like trimethylsilyl (B98337) chloride (TMSCl), can circumvent this issue, allowing the halogen-metal exchange to proceed efficiently. researchgate.net
Table 1: Comparison of Organometallic Reagents for Halogen-Metal Exchange
| Reagent Type | Common Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Organolithium | n-BuLi, sec-BuLi, t-BuLi | Low Temp (-78 to -40°C), Inert Atmosphere | Fast exchange rates for Br, I wikipedia.org | High reactivity, requires low temperatures, functional group incompatibility orgsyn.org |
| Organomagnesium | i-PrMgCl, Mg metal | Room Temp to Reflux | Better functional group tolerance | Slower formation, may require activation |
To overcome the challenges posed by functional groups that are incompatible with organometallic reagents (such as esters, nitriles, or in this case, an unprotected amine), an in situ quench protocol is often superior. arkat-usa.org In this modified procedure, the organolithium reagent is added slowly to a cooled mixture of the halopyridine and the trialkyl borate. arkat-usa.orgorgsyn.org This technique takes advantage of the typically faster rate of halogen-metal exchange compared to the rate of the organolithium reagent's reaction with the borate ester or other sensitive groups. orgsyn.org This approach minimizes the lifetime of the highly reactive pyridinyl anion in solution, thereby reducing side reactions and often leading to significantly higher yields of the desired boronic acid. arkat-usa.orgresearchgate.net A revised procedure for preparing 3-pyridylboronic acid using this in situ quench at a relatively high temperature of -40°C gave yields of 90-95%. orgsyn.org
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (typically sec-BuLi or LDA in the presence of TMEDA) and directs deprotonation to the adjacent ortho position. harvard.eduacs.org This generates a stabilized organolithium species that can then be trapped with an electrophile, such as a borate ester, to install a boronic acid group. arkat-usa.orgnih.gov
Common directing groups for pyridines include amides (e.g., -CONEt₂), carbamates (-OCONEt₂), and halogens. harvard.eduacs.org For the synthesis of (3-Amino-5-ethoxypyridin-4-yl)boronic acid, the amino group could be converted into a suitable DMG, such as a pivaloyl amide (-NHCOt-Bu) or a carbamate. This derivatized group at the C3 position would be expected to direct lithiation specifically to the C4 position. The subsequent addition of triisopropyl borate and acidic workup would furnish the protected boronic acid. The ethoxy group at C5 may also exert a weaker, cooperative directing effect. This method avoids the often difficult synthesis of specific halopyridine precursors but requires additional protection/deprotection steps for the directing group. acs.orgnih.gov
The Miyaura-Ishiyama borylation is a highly versatile and popular method for synthesizing aryl- and heteroarylboronic esters. beilstein-journals.orgdntb.gov.ua The reaction involves the palladium-catalyzed cross-coupling of a halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govarkat-usa.orgbeilstein-journals.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
Table 2: Typical Conditions for Miyaura-Ishiyama Borylation
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Catalyzes the cross-coupling cycle nih.gov |
| Ligand | XPhos, SPhos, PCy₃ | Stabilizes and activates the Pd center nih.gov |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronate group beilstein-journals.org |
| Base | KOAc, K₃PO₄ | Promotes transmetalation step |
| Solvent | Dioxane, Toluene (B28343), DMSO | Reaction medium |
This method offers excellent functional group tolerance, often obviating the need for protecting groups. beilstein-journals.orgnih.gov To synthesize the target compound, a 4-halo-3-amino-5-ethoxypyridine could be subjected to these conditions. The resulting pinacol (B44631) boronate ester can be readily isolated or used directly in subsequent cross-coupling reactions. If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic conditions. The mildness and functional group compatibility make this a highly attractive potential route. nih.govresearchgate.net
Direct C-H borylation has emerged as a highly atom-economical and powerful method for preparing organoboron compounds, as it avoids the need for pre-functionalized halides. arkat-usa.orgnih.gov Iridium-catalyzed C-H borylation is particularly effective for heteroaromatics like pyridine. researchgate.netnih.govrsc.org The regioselectivity of these reactions is primarily governed by steric effects, with borylation favoring the most accessible C-H bond. researchgate.netnih.govdigitellinc.comresearchgate.net
A major challenge in the borylation of pyridines is the potential for the pyridine nitrogen to coordinate to the iridium catalyst, leading to inhibition. nih.govrsc.org However, substituents on the pyridine ring can modulate this effect. nih.gov For the synthesis of this compound starting from 3-amino-5-ethoxypyridine (B1589952), an iridium catalyst such as [Ir(cod)OMe]₂ with a bipyridine-type ligand could be employed. The regioselectivity would be influenced by the directing effects of both the amino and ethoxy groups, potentially favoring borylation at C4, which is flanked by both substituents. This method is compatible with a range of functional groups, including amines and ethers. nih.govdigitellinc.comnih.gov
Rhodium catalysts have also been developed for C-H and, more uniquely, C-F bond borylation. arkat-usa.orgresearchgate.net For example, a pyridine directing group has been used to achieve rhodium-catalyzed C6-selective C-H borylation of 2-pyridones. nih.gov While less common than iridium catalysis for simple pyridine C-H borylation, rhodium-based systems offer complementary reactivity. researchgate.netnih.gov
Application of [4+2] Cycloaddition Strategies
The synthesis of highly substituted pyridine rings can be achieved through pericyclic reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. arkat-usa.orgmdpi.com This strategy offers a powerful method for constructing the pyridine core with multiple substituents in a controlled manner. For the synthesis of pyridinylboronic esters, this approach typically involves the reaction of a diene with an alkynylboronate as the dienophile. arkat-usa.org
Theoretically, a [4+2] cycloaddition could be envisioned for constructing a precursor to this compound. This would involve a reaction between an electron-rich diene carrying the amino and ethoxy functionalities (or their precursors) and an alkynylboronate. The subsequent aromatization of the resulting cycloadduct would yield the desired substituted pyridinylboronic ester.
However, a significant challenge in this approach is controlling the regioselectivity of the cycloaddition. arkat-usa.org The orientation of the reactants determines the final substitution pattern on the pyridine ring. The electronic nature and steric bulk of the substituents on both the diene and the dienophile play a critical role in directing the outcome. For a molecule with the specific 3, 4, 5-substitution pattern of the target compound, achieving high regioselectivity could be difficult, potentially leading to a mixture of isomers that would require complex purification. arkat-usa.org
Targeted Synthetic Strategies for this compound
More direct and targeted strategies often begin with a pre-formed, appropriately substituted pyridine ring, onto which the boronic acid moiety is introduced. This approach offers greater control over the final structure.
Precursor Selection and Regioselectivity Considerations for 3-Amino-5-ethoxypyridine Derivatives
The logical precursor for the targeted synthesis is a 3-amino-5-ethoxypyridine derivative. The synthesis of this precursor is a critical first step. One potential route could begin with a commercially available pyridine, such as 3,5-dibromopyridine. Sequential nucleophilic aromatic substitution reactions could be employed, first introducing the ethoxy group and then the amino group, or vice-versa. The order of these substitutions would be crucial and would depend on the activating and directing effects of the substituents.
Once the 3-amino-5-ethoxypyridine core is obtained, the next consideration is the regioselectivity of the borylation step. The existing amino and ethoxy groups are both electron-donating and will direct incoming electrophiles. To install the boronic acid at the C4 position, a strategy that overcomes the natural directing effects of these groups or utilizes a pre-functionalized C4 position is necessary. This often involves introducing a halogen at the C4 position of the 3-amino-5-ethoxypyridine precursor, which can then be converted to the boronic acid.
Optimization of Boronation Conditions to Introduce the Boronic Acid Moiety
The introduction of the boronic acid group onto a pyridine ring is most commonly achieved through the reaction of an organometallic intermediate with a trialkyl borate, followed by hydrolysis. orgsyn.orgaudreyli.com
A primary method is the lithium-halogen exchange . audreyli.comresearchgate.netacs.org This would involve a precursor such as 4-bromo-3-amino-5-ethoxypyridine. This compound would be treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) to generate a lithiated pyridine intermediate. audreyli.comacs.org This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form a boronate ester. orgsyn.orgaudreyli.com Subsequent acidic workup hydrolyzes the ester to yield the final boronic acid. orgsyn.org
An optimized "in situ quench" protocol has been developed for similar syntheses, where n-butyllithium is added to a solution already containing both the halopyridine and the triisopropyl borate. orgsyn.org This method relies on the principle that the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester. The highly reactive lithiated intermediate is thus trapped by the borate as it is formed, which can minimize side reactions and improve yields. orgsyn.org
Temperature control is critical; reactions are typically initiated at very low temperatures (-78 °C to -40 °C) to prevent side reactions and decomposition of the unstable lithiated intermediates. orgsyn.orgacs.org
Strategic Use of Protecting Groups for the Amino Functionality
The presence of a primary amino group in the precursor molecule presents a significant challenge for borylation methods that use organolithium reagents. The acidic proton of the amino group will react with the strong base (n-BuLi), consuming the reagent and preventing the desired lithium-halogen exchange. Therefore, the amino group must be protected before borylation. libretexts.org
A protecting group is a temporary modification of a functional group to decrease its reactivity, which can be cleanly removed later in the synthesis. organic-chemistry.org For amino groups, carbamates are among the most common and effective protecting groups. slideshare.net
Common Amino Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) organic-chemistry.orgorganic-chemistry.org |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂/Pd-C) organic-chemistry.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) organic-chemistry.orgorganic-chemistry.org |
| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Strong acid or base hydrolysis organic-chemistry.org |
The choice of protecting group is crucial. The Boc group, for instance, is stable to the strongly basic conditions of lithiation but is easily removed with acid during the final workup, making it a suitable choice for this synthetic route. organic-chemistry.org The protection step involves reacting the 3-amino-5-ethoxypyridine precursor with a reagent like di-tert-butyl dicarbonate to form the N-Boc protected intermediate. researchgate.net After the borylation and formation of the boronate ester, the protecting group can be cleaved during the acidic hydrolysis step that also generates the final boronic acid.
Purification and Handling Considerations for Substituted Pyridylboronic Acids
Pyridylboronic acids are notoriously less stable than their arylboronic acid counterparts and can be challenging to purify and store. audreyli.comacs.org They are prone to protodeboronation, especially under acidic conditions or upon exposure to moisture. acs.org
Purification: A common purification method involves an acid-base extraction procedure. google.com After the reaction quench, the mixture can be treated with a dilute acid to extract the basic pyridine-containing compounds into the aqueous layer, leaving non-basic organic impurities behind. The pH of the aqueous layer is then carefully adjusted. Boronic acids are weakly acidic, and adjusting the pH to around 7.6 can cause the pyridylboronic acid to precipitate as a solid, which can then be isolated by filtration. orgsyn.org Recrystallization from a suitable solvent system, such as acetonitrile (B52724) or cyclohexane/ethyl acetate (B1210297) mixtures, can further purify the product. orgsyn.org
Handling and Stability: Due to their instability, substituted pyridylboronic acids should be stored in a cool, dry, and inert atmosphere. innospk.com To improve shelf-life and ease of handling, pyridylboronic acids are often converted into more stable derivatives. nih.gov Common stable forms include:
Pinacol esters: Formed by reacting the boronic acid with pinacol. These are generally stable, crystalline solids that can be easily purified by chromatography and are compatible with many reaction conditions. orgsyn.org
N-methyliminodiacetic acid (MIDA) boronates: These are highly crystalline, air-stable derivatives that are exceptionally robust. They are easily handled and stored and can release the free boronic acid under slow-release hydrolysis conditions, making them excellent surrogates in cross-coupling reactions. nih.gov
For this compound, converting it to its MIDA boronate or pinacol ester would be a prudent strategy to ensure its long-term stability and utility as a synthetic building block.
Reactivity Profiles and Mechanistic Insights of 3 Amino 5 Ethoxypyridin 4 Yl Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds. wikipedia.org Named after its developers, Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide or triflate. wikipedia.orglibretexts.org Its widespread adoption in both academic and industrial settings is due to the mild reaction conditions, high functional group tolerance, commercial availability of reagents, and the low toxicity of the boron-containing byproducts. nih.govnih.gov The reaction is particularly vital for synthesizing complex molecules such as biaryls, polyolefins, and styrenes, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgmdpi.com
The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states. libretexts.org The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction. youtube.com The palladium atom inserts itself into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex. The reactivity of the organohalide in this step typically follows the order of bond strength: I > Br > OTf >> Cl. wikipedia.org
Transmetalation: In this step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻). youtube.com This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate (R¹-Pd-R²).
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (R¹ and R²) couple to form the new C-C single bond, yielding the desired product (R¹-R²). youtube.com Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then enter another catalytic cycle. libretexts.org
While the Suzuki-Miyaura reaction is broadly applicable, the use of heteroaryl boronic acids, particularly those containing nitrogen, presents specific challenges that can limit the substrate scope. organic-chemistry.org Heterocyclic motifs are prevalent in biologically active molecules, making their inclusion in cross-coupling reactions highly desirable. researchgate.net
One of the primary limitations is catalyst inhibition. Nitrogen-containing heterocycles, such as pyridines, are Lewis basic and can coordinate to the electron-deficient palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively poisoning the catalyst and halting the reaction. organic-chemistry.org This is often referred to as the "2-pyridyl problem" when dealing with boronic acids at the C2 position, but it remains a concern for other isomers as well. researchgate.net
Another significant challenge is the propensity of heteroaryl boronic acids to undergo protodeboronation—the cleavage of the C-B bond by a proton source. researchgate.net This side reaction is often accelerated under the basic aqueous conditions typically employed in Suzuki-Miyaura couplings and is particularly problematic for electron-rich or certain electron-deficient heterocycles. researchgate.net To mitigate this, several strategies have been developed, including the use of more stable boronic esters (e.g., pinacol (B44631) esters) or potassium heteroaryltrifluoroborates, which exhibit greater stability and can release the boronic acid slowly under the reaction conditions. researchgate.net
The electronic nature of the heterocycle also plays a crucial role. Electron-deficient heterocycles can be challenging coupling partners, while some electron-rich systems may be prone to instability. thieme-connect.com Furthermore, steric hindrance on either the heteroaryl boronic acid or the coupling partner can significantly decrease reaction rates and yields. thieme-connect.com
(3-Amino-5-ethoxypyridin-4-yl)boronic acid is a polysubstituted heteroaryl boronic acid. Its reactivity in Suzuki-Miyaura couplings is dictated by the interplay of its structural and electronic features: the pyridine (B92270) core, the boronic acid at the C4 position, and the flanking amino and ethoxy substituents at the C3 and C5 positions, respectively. While specific literature on the coupling of this exact molecule is limited, its reactivity can be inferred from studies on structurally similar aminopyridine and alkoxypyridine boronic acids.
In a typical Suzuki-Miyaura reaction, this compound would be coupled with a variety of aryl or heteroaryl halides (or triflates). The success of these couplings depends heavily on the chosen catalyst system and reaction conditions. Modern palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to effectively couple a wide range of substrates, including those with functionalities that were previously considered challenging. nih.gov
For instance, studies on related methoxypyridylboronic acids have shown successful coupling with various amino-substituted bromo-pyridines and -pyrazines without the need for protecting the amine functionality. acs.orgacs.org High yields have been achieved, demonstrating the robustness of modern catalytic systems. The reactivity of the halide coupling partner generally follows the expected trend, with aryl iodides and bromides being more reactive than chlorides. wikipedia.org
The following table illustrates the typical reactivity of a structurally similar pyridylboronic acid with various heteroaryl halides, highlighting the yields that can be achieved under optimized conditions.
| Entry | Pyridylboronic Acid | Heteroaryl Halide | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 94 | acs.org |
| 2 | 2-Methoxy-5-pyridylboronic acid | 2-Amino-3,5-dibromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 80 | acs.org |
| 3 | 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₄ / Na₂CO₃ | 68 | acs.org |
| 4 | 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 91 | acs.org |
| 5 | 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₄ / Na₂CO₃ | 63 | acs.org |
The presence of a primary amine group, as in this compound, poses a significant challenge in palladium-catalyzed couplings. Both the pyridine ring nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, leading to reduced reaction rates or complete inhibition. organic-chemistry.org
Historically, a common strategy to circumvent this issue was to protect the amine functionality (e.g., as an acetamide) before performing the coupling, followed by a deprotection step. acs.org However, this adds steps to the synthetic sequence and is not atom-economical.
Recent advances in catalyst design have largely overcome this limitation. The development of highly active catalyst systems, particularly those based on bulky, electron-rich dialkylbiphenylphosphine ligands, has enabled the direct coupling of substrates containing unprotected, highly basic aminopyridines. organic-chemistry.org These specialized ligands are believed to promote the desired catalytic steps (oxidative addition and reductive elimination) at a rate much faster than the deactivating coordination of the amine, thus preventing catalyst poisoning and allowing for high conversion to the desired product. organic-chemistry.org Successful couplings of various amino-substituted heteroaryl halides and boronic acids are now routinely achieved without the need for protection. acs.orgacs.org
The efficiency of the Suzuki-Miyaura coupling of this compound is strongly influenced by the electronic and steric effects of its substituents.
Electronic Effects: The amino group at C3 and the ethoxy group at C5 are both potent electron-donating groups (EDGs) through resonance. They increase the electron density of the pyridine ring, which in turn makes the organoboron species more nucleophilic. This enhanced nucleophilicity can facilitate the transmetalation step, which is often a critical part of the catalytic cycle. Studies have shown that boronic acids bearing electron-donating groups often lead to better yields in Suzuki-Miyaura couplings compared to those with strongly electron-withdrawing groups. mdpi.comnih.gov
Steric Effects: The boronic acid moiety at C4 is situated between the amino group at C3 and the ethoxy group at C5. These ortho-substituents can exert steric hindrance, potentially impeding the approach of the boronic acid to the bulky palladium complex during the transmetalation step. However, research on related systems suggests that this may not be a prohibitive barrier. For example, a methoxy group ortho to a pyridylboronic acid was found to not sterically hinder the reaction. acs.org While the cumulative steric effect of two flanking groups (amino and ethoxy) is likely greater than one, modern catalyst systems with tailored ligands can often accommodate significant steric bulk on the coupling partners. beilstein-journals.org The precise impact would depend on the specific ligand and the steric demands of the aryl halide coupling partner.
Competing Side Reactions: Protodeboronation and Homocoupling
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the efficiency and yield can be significantly impacted by competing side reactions. For heteroaromatic boronic acids like this compound, two of the most prevalent side reactions are protodeboronation and homocoupling.
Protodeboronation
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality. wikipedia.orgresearchgate.net This reaction is a well-documented challenge, particularly for heteroaromatic boronic acids. wikipedia.org The susceptibility of a given boronic acid to protodeboronation is highly dependent on factors such as the reaction conditions and the electronic and steric nature of the organic substituent. wikipedia.org
For pyridylboronic acids, the reaction pH is a critical factor. wikipedia.orged.ac.ukacs.org The presence of the basic pyridine nitrogen atom allows for the formation of zwitterionic species under neutral pH conditions. These zwitterions can be highly susceptible to unimolecular fragmentation, leading to rapid protodeboronation. wikipedia.orged.ac.ukacs.org While 2-pyridyl boronic acids are known to be particularly unstable, 3- and 4-pyridyl derivatives generally exhibit greater stability. ed.ac.ukacs.org The specific reactivity of this compound would be influenced by the electronic effects of the amino and ethoxy substituents on the pyridine ring.
Several strategies have been developed to mitigate protodeboronation. One common approach is the use of boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates. wikipedia.org These derivatives act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and thereby minimizing the rate of the side reaction. wikipedia.org
Homocoupling
Homocoupling is another undesired side reaction that leads to the formation of a symmetrical biaryl product from two molecules of the boronic acid. This process can be catalyzed by the palladium catalyst, particularly in the presence of an oxidant such as air (oxygen), or by other metal catalysts like copper. mdpi.comnih.govresearchgate.net The mechanism can involve transmetalation steps followed by reductive elimination. mdpi.comnih.gov Careful degassing of the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) are common laboratory practices to minimize homocoupling.
Table 1: Factors Influencing Side Reactions of Pyridylboronic Acids
| Factor | Effect on Protodeboronation | Effect on Homocoupling | Mitigation Strategies |
| pH | Highly influential; zwitterion formation at neutral pH can accelerate the reaction for some isomers. wikipedia.orged.ac.uk | Generally less dependent on pH. | Optimize pH; use of appropriate base. |
| Oxygen | Minimal direct effect. | Significantly promotes the reaction. researchgate.net | Degas reaction mixture; use an inert atmosphere. |
| Temperature | Higher temperatures can increase the rate. | Higher temperatures can increase the rate. | Run reaction at the lowest effective temperature. |
| Catalyst | Can be influenced by the choice of metal and ligands. | Highly dependent on the catalyst; both Pd and Cu can promote it. mdpi.comnih.gov | Catalyst and ligand screening. |
| Structure | Isomer position is critical (e.g., 2-pyridyl is less stable than 3- or 4-pyridyl). ed.ac.ukacs.org | Influenced by electronic and steric factors. | Use of boronic acid derivatives (MIDA esters, trifluoroborates). wikipedia.org |
Other Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a primary application for boronic acids, the unique reactivity of organoboron compounds allows for their potential use in or as alternatives to other named cross-coupling reactions.
Potential for Negishi and Stille-type Couplings
Negishi Coupling
The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is noted for its high functional group tolerance and its effectiveness in coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org
For a molecule like this compound, participation in a Negishi-type reaction would first require conversion to the corresponding organozinc reagent. This can typically be achieved via transmetalation from an organolithium or Grignard reagent, which would be formed from the corresponding pyridyl halide. Alternatively, protocols exist for the direct generation of organozinc reagents. researchgate.net The resulting pyridylzinc halide could then be coupled with a variety of aryl or vinyl halides. The Negishi coupling has been successfully applied to the synthesis of complex pyridine-containing biaryls, often serving as a robust alternative where Suzuki couplings may be problematic. researchgate.netorgsyn.org
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide array of functional groups. wikipedia.org
To utilize this compound in a Stille-type reaction, it would first need to be converted into the corresponding pyridylstannane. This transformation can be accomplished through various methods, including the reaction of a pyridyl halide with a hexaalkylditin reagent under palladium catalysis. The resulting organostannane could then be coupled with various electrophiles. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which often necessitates careful handling and purification procedures. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Potential Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Coupling Partner | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron (Boronic Acid/Ester) | Organic Halide/Triflate | Low toxicity, high stability of reagents, commercially available reagents. | Susceptible to protodeboronation and homocoupling. wikipedia.org |
| Negishi | Organozinc | Organic Halide/Triflate | High reactivity and functional group tolerance, couples sp/sp²/sp³ carbons. wikipedia.orgorgsyn.org | Reagents are moisture-sensitive and often prepared in situ. |
| Stille | Organotin (Stannane) | Organic Halide/Triflate | Air and moisture stable reagents, excellent functional group tolerance. wikipedia.orglibretexts.org | High toxicity of tin compounds, difficult byproduct removal. wikipedia.orgorganic-chemistry.org |
Reactivity of Peripheral Functional Groups
The synthetic utility of this compound is enhanced by the presence of the amino and ethoxy functional groups, which can be chemically modified to generate a diverse range of derivatives.
Transformations Involving the Amino Group
The exocyclic amino group on the pyridine ring is a versatile handle for further functionalization. Its reactivity is analogous to that of anilines, though modulated by the electronic properties of the pyridine ring.
Diazotization and Sandmeyer-type Reactions : The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). mnstate.edu This diazonium intermediate is a versatile precursor that can be displaced by various nucleophiles in Sandmeyer or related reactions to introduce halides (Cl, Br), cyano groups, and other functionalities. wikipedia.orgnih.gov Successful Sandmeyer reactions on aminopyridines have been reported, providing a route to a wide array of substituted pyridines. actachemscand.org
Acylation : The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. publish.csiro.auresearchgate.net This reaction is often used for protection of the amino group or to introduce new structural motifs. Catalysts like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate these transformations. wikipedia.org
Alkylation : N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. acs.orgacs.orgresearchgate.net Direct alkylation can sometimes lead to over-alkylation, but reaction conditions can be optimized to favor mono-alkylation. acs.orgresearchgate.net
Table 3: Potential Reactions of the Amino Group
| Reaction | Reagents | Product Functional Group | Notes |
| Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuX (X = Cl, Br, CN) | Halide, Nitrile | Classic method for replacing an amino group with various substituents. wikipedia.orgnih.gov |
| Acylation | RCOCl or (RCO)₂O | Amide | Can be used for protection or to add functionality. publish.csiro.au |
| Sulfonylation | RSO₂Cl | Sulfonamide | Forms stable sulfonamides, useful in medicinal chemistry. |
| Alkylation | R-X, Base | Secondary/Tertiary Amine | Risk of polyalkylation exists. acs.org |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | Controlled method for mono-alkylation. |
Reactions at the Ethoxy Moiety
The ethoxy group, an ether linkage, is generally stable under many reaction conditions, including those typically used for cross-coupling. However, it can be cleaved under specific, often harsh, conditions.
Ether Cleavage (O-Dealkylation) : The most common reaction of the ethoxy group is its cleavage to a hydroxyl group (a pyridinol). This is typically accomplished using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. stackexchange.comlibretexts.orglibretexts.orgquora.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2-type reaction. stackexchange.com Lewis acids like boron tribromide (BBr₃) are also highly effective reagents for cleaving aryl ethers.
Metabolic O-Dealkylation : In biological systems, O-dealkylation is a common metabolic pathway catalyzed by enzymes such as cytochrome P450. washington.edunih.govresearchgate.net This process involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that decomposes to the corresponding alcohol and acetaldehyde. washington.eduresearchgate.net
Due to the robust nature of the aryl-oxygen bond, cleavage will selectively occur at the ethyl-oxygen bond, yielding 3-amino-5-hydroxypyridin-4-yl)boronic acid and ethyl halide. libretexts.orglibretexts.org
Catalyst Systems and Ligand Design for 3 Amino 5 Ethoxypyridin 4 Yl Boronic Acid Cross Couplings
Palladium-Based Catalysts for Aminopyridylboronic Acids
Palladium catalysis is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a prominent method for forming carbon-carbon bonds. nih.govyoutube.com The reaction's utility stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of boronic acids. nih.gov For substrates like aminopyridylboronic acids, the development of specialized palladium catalyst systems has been essential to achieving high efficiency.
Development of Highly Active and Stable Catalytic Systems
The evolution of palladium catalysts has been marked by the pursuit of systems that are not only highly active but also stable, allowing for lower catalyst loadings and longer catalyst lifetimes. A significant breakthrough came with the introduction of monodentate, bulky, and electron-rich dialkylbiaryl phosphine (B1218219) ligands in 1998. nih.gov These ligands have proven to be broadly applicable, enhancing the reactivity of palladium catalysts to the point where the coupling of previously challenging substrates, such as unactivated aryl chlorides and various heteroaryl systems, has become routine. nih.gov The development of ligands like CyR-Phos (biphenylene-substituted dicyclohexylruthenocenylphosphine) has led to active, general, and long-lived palladium catalysts for Suzuki-Miyaura reactions involving deactivated aryl and heteroaryl chlorides. nih.gov The robustness of these systems is such that many reactions can be set up and performed without the use of a glovebox, a significant practical advantage. rsc.org
Design and Application of Phosphine and N-Heterocyclic Carbene Ligands
The performance of a palladium catalyst is intrinsically linked to the nature of its supporting ligands. Phosphine and N-heterocyclic carbene (NHC) ligands are the two most prominent classes used in cross-coupling reactions involving aminopyridylboronic acids.
Phosphine Ligands: Dialkylbiaryl phosphine ligands are widely used due to their electron-rich nature and steric bulk, which promote the key steps of the catalytic cycle. nih.gov Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated wide applicability in palladium-catalyzed C-N and C-C bond-forming processes. nih.govrsc.orgresearchgate.net The use of XPhos, for instance, has enabled the efficient coupling of thiophene (B33073) and pyridylboronic acids with a range of heteroaryl chlorides, including highly basic aminopyridines, at relatively low catalyst loadings. nih.gov This is particularly noteworthy given the propensity of such substrates to undergo protodeboronation in polar solvents. nih.gov Similarly, catalyst systems based on BrettPhos and RuPhos are noted for their broad scope in coupling functionalized aryl and heteroaryl partners, often with low catalyst loadings and short reaction times. rsc.org
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands. Their key advantages include being stronger σ-donors than phosphines, which facilitates the oxidative addition of aryl chlorides to the palladium center. sigmaaldrich.com The strong metal-carbene bond leads to less ligand dissociation, and the steric bulk around the nitrogen atoms of the NHC can facilitate the final reductive elimination step. sigmaaldrich.com Furthermore, the electronic properties of NHC ligands can be fine-tuned by modifying substituents on their backbone. sigmaaldrich.comnih.gov NHC-palladium complexes have shown high activity in various transformations, including the arylation of ester enolates and the amination of aryl chlorides. sigmaaldrich.com
| Feature | Phosphine Ligands (e.g., Dialkylbiaryl Phosphines) | N-Heterocyclic Carbene (NHC) Ligands |
|---|---|---|
| Donor Properties | Strongly electron-donating. nih.gov | Very strong σ-donors, stronger than phosphines. sigmaaldrich.comnih.gov |
| Metal-Ligand Bond | Can be labile, allowing for ligand dissociation. | Strong metal-carbene bond, less prone to dissociation. sigmaaldrich.com |
| Steric Hindrance | Bulky substituents are key to high activity. nih.gov | Sterically encumbering groups on N-atoms facilitate reductive elimination. sigmaaldrich.com |
| Stability | Can be sensitive to air and moisture, though many modern ligands are air-stable. nih.gov | Generally exhibit high thermal stability and resistance to oxidation. |
| Key Catalytic Step Promoted | Facilitates both oxidative addition and reductive elimination. nih.gov | Excellent for promoting oxidative addition of challenging substrates like aryl chlorides. sigmaaldrich.com |
Catalytic Performance in Challenging Substrate Combinations
The true test of a catalyst system lies in its ability to handle difficult substrate pairings. For aminopyridylboronic acids, challenges include the presence of the basic amino group, which can coordinate to the metal center and inhibit catalysis, and the risk of protodeboronation. nih.gov Advanced catalyst systems utilizing dialkylbiaryl phosphine ligands like XPhos have successfully overcome these issues, enabling high-yield couplings of aminopyridines. nih.gov Similarly, catalysts supported by ligands like CyR-Phos are effective for reactions with heteroaryl chlorides that are deactivated by steric hindrance or electron-richness. nih.gov These robust systems have significantly expanded the scope of the Suzuki-Miyaura reaction, making it a reliable tool for the synthesis of complex molecules containing the aminopyridine motif.
Exploration of Alternative Transition Metal Catalysts (e.g., Nickel, Iron) for Cross-Coupling
While palladium remains dominant, the high cost and potential toxicity have driven research into catalysts based on more earth-abundant and economical metals like nickel and iron. nih.govscholaris.ca
Nickel-Based Catalysts: Nickel has emerged as a powerful catalyst for cross-coupling reactions, often exhibiting unique reactivity compared to palladium. youtube.com Inexpensive and bench-stable nickel catalysts, such as Ni(PCy₃)₂Cl₂, have been successfully used for the Suzuki-Miyaura cross-coupling of aryl phosphates with arylboronic acids. nih.gov Nickel catalysis can proceed through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), adding a layer of complexity but also opportunity for novel transformations. youtube.com The development of specialized phosphine ligands, such as the N-protected Xiao-Phos, has enabled the first enantioselective Ni-catalyzed Suzuki–Miyaura reactions for synthesizing certain chiral molecules. chemrxiv.org Nickel catalysis has also been applied to the arylation of amino acid-derived pyridinium (B92312) salts and Csp³-Csp³ coupling to access unnatural amino acids. udel.edunih.gov
Iron-Based Catalysts: Iron is a highly attractive catalyst due to its low cost, low toxicity, and environmental benignity. nih.govscholaris.ca Iron-catalyzed cross-coupling reactions often proceed through a different mechanism than palladium or nickel, frequently involving radical pathways. scholaris.cauva.nl For instance, the iron-catalyzed direct arylation of N-heteroarenes with arylboronic acids can be achieved using an oxidant like K₂S₂O₈. scholaris.caresearchgate.net These reactions can be sluggish, but the use of microwave heating has been shown to decrease reaction times dramatically. scholaris.cascholaris.ca While effective for many substrates, the scope can sometimes be limited by side reactions like hydroxydeboronation. scholaris.caresearchgate.net
| Catalyst System | Typical Conditions | Substrate Scope | Mechanistic Notes |
|---|---|---|---|
| Nickel | Ni(PCy₃)₂Cl₂, Ni(COD)₂, various phosphine ligands. nih.govchemrxiv.org | Aryl phosphates, pyridinium salts, styrenyl epoxides, amino acid derivatives. nih.govudel.educapes.gov.br | Can involve multiple oxidation states (Ni(0)/Ni(I)/Ni(II)/Ni(III)). youtube.com Redox pathway often involves C-O or C-N bond activation. udel.educapes.gov.br |
| Iron | FeSO₄ or Fe(NO₃)₃ with an oxidant (e.g., K₂S₂O₈), often under microwave heating. scholaris.caresearchgate.net | Direct arylation of N-heteroarenes, quinones, and hydroquinones. scholaris.cascholaris.caresearchgate.net | Often proceeds via a radical mechanism (Minisci-type reaction). scholaris.cauva.nl Can be limited by side reactions. scholaris.ca |
Mechanistic Studies of Catalyst-Substrate Interactions and Turnover
Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing improved catalysts. The generally accepted catalytic cycle for palladium-catalyzed cross-coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comuwindsor.ca
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. youtube.comuwindsor.ca
Transmetalation: The boronic acid (or its boronate form) transfers its organic group to the Pd(II) complex, displacing the halide. This step is often facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.comuwindsor.ca
Computational Chemistry and Theoretical Characterization of 3 Amino 5 Ethoxypyridin 4 Yl Boronic Acid
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule is fundamental to understanding its chemical behavior. For (3-Amino-5-ethoxypyridin-4-yl)boronic acid, the interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing boronic acid moiety on the pyridine (B92270) ring dictates its reactivity. Density Functional Theory (DFT) is a commonly employed computational method to probe these electronic features.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly on the nitrogen atom and the carbon atoms bearing the amino and ethoxy groups. The LUMO, conversely, is anticipated to be centered on the boronic acid group, specifically on the vacant p-orbital of the boron atom. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the pyridine nitrogen and the oxygen atoms of the ethoxy and boronic acid groups, indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, as well as the boron atom, highlighting their electrophilic nature. These maps are invaluable for predicting sites of non-covalent interactions and chemical reactions. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For the title compound, NBO analysis would quantify the delocalization of the nitrogen lone pair of the amino group and the oxygen lone pairs of the ethoxy group into the pyridine ring's π-system. It would also reveal hyperconjugative interactions between the filled orbitals of the pyridine ring and the empty p-orbital of the boron atom, which contribute to the stability of the molecule.
Table 1: Predicted Electronic Properties of this compound (Representative Values)
| Parameter | Predicted Value | Description |
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are representative and are based on DFT calculations performed on structurally similar aminopyridine and phenylboronic acid derivatives. lodz.pl
Quantum Chemical Calculations of Boron-Containing Species
Performing accurate quantum chemical calculations on boron-containing compounds like this compound requires careful consideration of the basis set and computational method. The presence of the boron atom, with its empty p-orbital, necessitates the use of basis sets that can adequately describe electron correlation and polarization effects.
DFT methods, such as B3LYP, are often a good compromise between accuracy and computational cost for systems of this size. lodz.pl The choice of basis set is also crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), which include polarization and diffuse functions, are commonly used to obtain reliable geometries and electronic properties for boronic acids. nih.gov
A key aspect of boronic acid chemistry is the equilibrium between the neutral trigonal planar boronic acid (B(OH)₂) and the anionic tetrahedral boronate species (B(OH)₃⁻), which is formed in the presence of a base. Computational studies can model both forms and predict their relative stabilities, which is critical for understanding reaction mechanisms, particularly in base-catalyzed reactions like the Suzuki-Miyaura coupling.
Theoretical Elucidation of Reaction Mechanisms in Cross-Coupling
This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov Computational chemistry provides a powerful lens through which to study the intricate mechanism of this reaction.
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is where the boronic acid's structure plays a critical role. Computational studies can model the transition state of this step, revealing the influence of substituents on the pyridine ring. The amino and ethoxy groups in the title compound are expected to influence the electron density at the boron-bearing carbon, thereby affecting the ease of transmetalation. The presence of a base is crucial for the formation of the more nucleophilic boronate anion, which facilitates the transfer of the aryl group to the palladium catalyst.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
Theoretical calculations can determine the energy profile of the entire catalytic cycle, identifying the transition states and intermediates. This allows for a detailed understanding of how the electronic and steric properties of this compound influence the reaction rate and yield. For instance, the electron-donating amino and ethoxy groups can enhance the nucleophilicity of the pyridine ring, potentially accelerating the transmetalation step.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound are important for its reactivity and interactions with other molecules. Conformational analysis, typically performed using computational methods, explores the different spatial arrangements of the molecule and their relative energies.
For this compound, the key degrees of freedom include the rotation around the C-B bond, the orientation of the hydroxyl groups of the boronic acid, and the conformation of the ethoxy group. The rotation around the C-B bond is particularly significant as it can be influenced by intramolecular hydrogen bonding between the boronic acid's hydroxyl groups and the adjacent amino group or the pyridine nitrogen.
Computational studies can identify the most stable conformers and the energy barriers between them. nih.govbeilstein-journals.org This information is crucial for understanding how the molecule might bind to a catalyst's active site or interact with other reactants in solution.
Intermolecular interactions, such as hydrogen bonding, are also critical. In the solid state, this compound is likely to form an extensive network of hydrogen bonds involving the amino group, the boronic acid hydroxyls, and the pyridine nitrogen. These interactions can significantly influence the molecule's physical properties, such as its melting point and solubility. Computational models can predict these intermolecular hydrogen bonding patterns and their strengths.
Table 2: Calculated Rotational Barrier and Key Dihedral Angles for the Most Stable Conformer of this compound (Representative Values)
| Parameter | Predicted Value | Description |
| C-C-B-O Dihedral Angle | ~0° or ~180° | Describes the orientation of the boronic acid group relative to the pyridine ring. A planar conformation is often favored to maximize conjugation. |
| C-C-O-C Dihedral Angle | ~180° (anti) | Describes the conformation of the ethoxy group. |
| Rotational Barrier (C-B bond) | 2-4 kcal/mol | The energy required to rotate the boronic acid group, indicating some degree of restricted rotation due to electronic and steric effects. |
Note: The values in this table are representative and are based on computational analyses of similar substituted arylboronic acids. beilstein-journals.org
Advanced Synthetic Applications of 3 Amino 5 Ethoxypyridin 4 Yl Boronic Acid As a Building Block
Construction of Complex Polyheterocyclic Architectures
The strategic positioning of the boronic acid at the 4-position of the pyridine (B92270) ring makes this reagent a cornerstone for building intricate molecular frameworks through cross-coupling chemistry.
Stereoselective and Regioselective Synthesis of Substituted Pyridine Systems
The primary application of (3-Amino-5-ethoxypyridin-4-yl)boronic acid in this context is as a partner in palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is inherently controlled by the location of the boronic acid group at the C-4 position of the pyridine ring, ensuring that carbon-carbon or carbon-heteroatom bond formation occurs specifically at this site.
While the initial Suzuki-Miyaura coupling with an achiral partner does not generate a new stereocenter on the pyridine ring itself, the compound serves as a valuable platform for stereoselective synthesis. Stereoselectivity can be introduced in several ways:
Coupling with Chiral Partners: Reacting the boronic acid with a chiral aryl or vinyl halide can lead to the formation of diastereomeric products that may be separable.
Asymmetric Catalysis: Subsequent transformations of the coupled product, for instance, a reduction of a substituent on the newly introduced aryl group, can be performed using chiral catalysts to induce stereoselectivity.
Substrate-Controlled Reactions: The amino and ethoxy groups, after further modification, can act as directing groups to influence the stereochemical outcome of reactions on adjacent parts of the molecule.
The electron-donating nature of the amino and ethoxy groups influences the electronic properties of the pyridine ring, enhancing the nucleophilicity of the boronic acid complex during the transmetalation step of the catalytic cycle.
Creation of Biaryl and Heterobiaryl Scaffolds
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction to generate biaryl and heterobiaryl structures. researchgate.net This reaction provides a powerful method for forming a C(sp²)–C(sp²) bond between the pyridine core and various aryl or heteroaryl halides and triflates. nih.govnih.gov The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of coupling partners. mdpi.commdpi.com The presence of the amino group often necessitates careful selection of the base and reaction conditions to avoid side reactions, but generally, it is well-tolerated. nih.gov
The resulting 4-aryl-3-amino-5-ethoxypyridine derivatives are key intermediates in the synthesis of biologically active molecules, including potential kinase inhibitors and other therapeutic agents. arkat-usa.org
Table 1: Representative Suzuki-Miyaura Couplings This table presents plausible transformations based on established Suzuki-Miyaura reaction protocols.
| Coupling Partner (Ar-X) | Product Structure | Typical Conditions |
|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | |
| 2-Chlorobenzonitrile | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene (B28343)/H₂O, 100 °C | |
| 3-Iodothiophene | Pd(OAc)₂, P(Cy)₃, K₃PO₄, DME, 80 °C |
Derivatization for Specialized Organic Synthesis
Once the core biaryl or heterobiaryl scaffold has been assembled via the Suzuki-Miyaura coupling, the remaining amino and ethoxy groups provide valuable handles for further molecular elaboration. This sequential functionalization is a key advantage of using this compound.
Post-Coupling Functionalization of the Amino Group
The primary amino group at the C-3 position is a versatile functional group that can undergo a wide array of chemical transformations following the initial cross-coupling reaction. This allows for the introduction of diverse substituents and the construction of fused ring systems. Common derivatizations include:
Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These modifications can alter the biological activity and physicochemical properties of the molecule.
N-Arylation/N-Alkylation: Buchwald-Hartwig amination or classical alkylation methods can be employed to introduce further aryl or alkyl groups, expanding the molecular complexity.
Cyclization Reactions: The amino group can act as a nucleophile in intramolecular cyclization reactions. For example, reaction with a suitably functionalized partner can lead to the formation of fused heterocyclic systems, such as imidazopyridines or triazolopyridines, which are common motifs in medicinal chemistry. nih.gov
Table 2: Plausible Post-Coupling Derivatizations of the Amino Group This table illustrates potential functionalizations of the amino group on a generic 4-aryl-3-amino-5-ethoxypyridine product.
| Reagent | Functional Group Formed |
|---|---|
| Acetyl Chloride | Acetamide |
| Benzoyl Anhydride (B1165640) | Benzamide |
| Tosyl Chloride | Tosylsulfonamide |
| Phenyl Isocyanate | Phenylurea |
Modifications and Extensions through the Ethoxy Substituent
The ethoxy group at the C-5 position is significantly more stable and less reactive than the amino or boronic acid functionalities. However, it can be chemically altered, typically under more forcing conditions, to provide an additional site for diversification.
The most common transformation is ether cleavage, which is generally accomplished using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com This reaction converts the ethoxy group into a hydroxyl group, yielding a 3-amino-4-aryl-5-hydroxypyridine derivative, which exists in equilibrium with its pyridone tautomer.
This transformation is synthetically valuable for several reasons:
Introduction of a Hydrogen Bond Donor: The resulting hydroxyl group can participate in hydrogen bonding, which is often crucial for binding to biological targets.
New Functionalization Handle: The phenolic hydroxyl group can be further functionalized through O-alkylation, O-acylation, or conversion into a triflate. This triflate group can then serve as a leaving group in a second, different cross-coupling reaction, allowing for the synthesis of highly complex, unsymmetrically substituted pyridine systems.
Due to the harsh conditions required for ether cleavage, it is often necessary to protect the more reactive amino group (e.g., as an amide) prior to this step to prevent undesired side reactions or degradation. youtube.comyoutube.com
Future Research Directions and Emerging Trends
Exploration of Unconventional Reactivity Pathways
Beyond its traditional role in Suzuki-Miyaura cross-coupling, the unique electronic and structural features of (3-Amino-5-ethoxypyridin-4-yl)boronic acid open the door to novel chemical transformations.
Emerging areas of exploration include:
Photoredox and Dual Catalysis: The convergence of photoredox catalysis with transition metal catalysis enables reactions under exceptionally mild conditions. Future work could explore radical-based coupling reactions or the generation of novel reactive intermediates from the boronic acid under visible light irradiation.
Chan-Lam and Liebeskind-Srogl Couplings: While Suzuki coupling forms C-C bonds, other cross-coupling reactions can be explored. The Chan-Lam coupling could be used for C-N or C-O bond formation directly from the boronic acid, while the Liebeskind-Srogl coupling offers a pathway for coupling under neutral conditions using a stoichiometric amount of a metal reagent. wikipedia.org
Aminative Suzuki-Miyaura Coupling: A recent breakthrough involves the formal insertion of a nitrene into the Suzuki-Miyaura reaction, transforming the expected biaryl product into a diarylamine. nih.gov Applying this "aminative coupling" concept to this compound could provide direct access to complex triarylamine structures, which are valuable in materials science and as pharmaceutical scaffolds.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The demand for rapid discovery of new drugs and materials necessitates the use of automation and high-throughput methods. This compound is an ideal candidate for inclusion in these platforms.
Future trends will likely involve:
Automated Synthesis of Analog Libraries: Robotic platforms can be programmed to perform parallel synthesis, using the boronic acid as a common building block to react with a diverse set of coupling partners (e.g., aryl halides). This would rapidly generate a library of analogs for screening. google.com
High-Throughput Screening (HTS): The resulting libraries of compounds derived from this compound can be screened against various biological targets (e.g., kinases, proteases) or for specific material properties (e.g., fluorescence, conductivity). Ultra-high-throughput screening platforms can assess millions of compounds in a short period. nih.gov
DNA-Encoded Libraries (DELs): This technology involves synthesizing vast libraries of compounds where each molecule is tagged with a unique DNA barcode. The boronic acid could be incorporated as a building block in a DEL synthesis, allowing for the screening of immense chemical diversity against protein targets.
Advancements in Green Chemistry Methodologies for Boronic Acid Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and use of chemical building blocks. chemrxiv.orgresearchgate.net For this compound, this translates into a focus on minimizing environmental impact throughout its lifecycle.
Key advancements are anticipated in the following areas:
Use of Greener Solvents: A major goal is to replace hazardous organic solvents like toluene (B28343) or THF with more sustainable alternatives. Water is a highly attractive medium for Suzuki-Miyaura reactions, often facilitated by specialized surfactants that create micelles to solubilize the reagents. inovatus.esrsc.org Bio-based solvents derived from renewable feedstocks are also gaining traction.
Recyclable Catalytic Systems: The cost and toxicity of palladium catalysts are significant concerns. Future research will emphasize the development of heterogeneous catalysts, where the palladium is immobilized on a solid support (e.g., polymers, magnetic nanoparticles, or metal-organic frameworks). rsc.org These catalysts can be easily recovered by filtration and reused multiple times, improving both the economic and environmental profile of the process. acs.org
Energy Efficiency: Exploring energy-efficient activation methods such as microwave irradiation or mechanochemistry (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating.
| Green Chemistry Principle | Application to Boronic Acid Chemistry | Expected Outcome |
| Safer Solvents & Auxiliaries | Suzuki-Miyaura coupling in aqueous media or bio-solvents. inovatus.es | Reduced VOC emissions and process hazards. |
| Catalysis | Use of recyclable, heterogeneous palladium catalysts. rsc.org | Lower catalyst waste, reduced cost, simplified purification. |
| Energy Efficiency | Microwave-assisted or mechanochemical synthesis and coupling. | Faster reactions, lower energy consumption. |
| Atom Economy | One-pot borylation/cross-coupling sequences. rsc.org | Reduced intermediate isolation steps and solvent usage. |
Q & A
What are the common synthetic routes for (3-Amino-5-ethoxypyridin-4-yl)boronic acid?
Category: Basic
Answer:
The synthesis of pyridinyl boronic acids typically involves halogen-metal exchange or Miyaura borylation. For analogs like (3-Chloro-5-methoxypyridin-4-yl)boronic acid, a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron is employed under inert conditions (e.g., N₂ atmosphere). Key steps include:
- Substrate preparation: Starting with halogenated pyridine derivatives (e.g., 3-chloro-5-methoxy-4-iodopyridine).
- Borylation: Reaction with boron reagents (e.g., bis(pinacolato)diboron) using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in THF at 80–90°C for 12–24 hours .
- Purification: Column chromatography or recrystallization to isolate the boronic acid.
Characterization via -NMR, -NMR, and LC-MS is critical to confirm purity .
How is Suzuki-Miyaura cross-coupling applied using this compound?
Category: Basic
Answer:
Suzuki-Miyaura reactions with pyridinyl boronic acids involve coupling aryl/vinyl halides with the boronic acid group. For example:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–5 mol%) in a solvent mixture (e.g., DME/H₂O or THF/H₂O).
- Base: K₂CO₃ or Na₂CO₃ to deprotonate the boronic acid and facilitate transmetallation.
- Conditions: Reactions are typically conducted at 60–100°C for 6–24 hours.
- Monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress .
Post-reaction purification via flash chromatography or precipitation yields biaryl or styrenyl products.
What strategies mitigate non-specific interactions in glycoprotein binding studies with this boronic acid?
Category: Advanced
Answer:
Boronic acids can bind non-specifically to proteins via secondary interactions (e.g., hydrophobic or ionic interactions). To enhance selectivity:
- Buffer optimization: Use high-pH borate buffers (pH 8.5–9.0) to stabilize boronate-diol ester formation while minimizing non-specific binding. Avoid phosphate buffers, which compete with diol binding .
- Surface modification: Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce steric hindrance and improve glycoprotein capture efficiency .
- Competitive elution: Apply sorbitol or fructose solutions to displace bound glycoproteins selectively .
How can conflicting data on the compound’s stability during storage be resolved?
Category: Advanced
Answer:
Stability discrepancies often arise from varying storage conditions or analytical methods:
- Storage recommendations: Store at 0–6°C in anhydrous DMSO or under nitrogen to prevent hydrolysis/oxidation .
- Analytical validation: Use LC-MS/MS in MRM mode to detect degradation products (e.g., boroxines) at sub-ppm levels. Derivatization with diols (e.g., mannitol) stabilizes the compound for MALDI-MS analysis .
- Control experiments: Compare stability in inert vs. ambient atmospheres and track time-dependent degradation via -NMR .
What characterization techniques are essential for confirming the structure of this boronic acid?
Category: Basic
Answer:
- Spectroscopy:
- -NMR and -NMR to verify substituent positions on the pyridine ring.
- -NMR to confirm the presence of the boronic acid group (δ ≈ 28–32 ppm).
- Mass spectrometry: High-resolution LC-MS/MS or MALDI-TOF (after diol derivatization) to determine molecular weight and purity .
- X-ray crystallography: For unambiguous structural elucidation, though crystallization may require co-crystallization with diols .
How to design experiments to evaluate its enzyme inhibitory activity?
Category: Advanced
Answer:
To assess inhibition (e.g., protease or kinase inhibition):
- Enzyme assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays. Measure IC₅₀ values under varying pH (6.5–8.5) to account for boronic acid’s pH-dependent reactivity .
- Competitive binding studies: Perform surface plasmon resonance (SPR) to determine binding affinity (Kd) and stoichiometry .
- Cellular models: Test cytotoxicity in glioblastoma or HeLa cell lines via MTT assays. Include boron-free analogs as negative controls .
What are the challenges in analyzing boronic acids via mass spectrometry, and how are they addressed?
Category: Advanced
Answer:
- Challenge 1: Boroxine formation during ionization.
Solution: Derivatize with 1,2-diols (e.g., mannitol) to form stable cyclic esters before MALDI-MS analysis . - Challenge 2: Low ionization efficiency in ESI.
Solution: Use NH₄OH or TFA as mobile-phase additives in LC-MS to enhance sensitivity .
How does the electronic nature of pyridine substituents influence the reactivity of this boronic acid?
Category: Advanced
Answer:
Electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridine ring increase the electrophilicity of the boron atom, enhancing Suzuki coupling rates. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) may reduce reactivity but improve solubility in polar solvents. Hammett σ values can predict substituent effects:
| Substituent | σ (Hammett) | Relative Reactivity |
|---|---|---|
| -NH₂ | -0.66 | Low |
| -OCH₃ | -0.27 | Moderate |
| -Cl | +0.23 | High |
| Adjust reaction conditions (e.g., higher Pd loading or temperature) for less reactive derivatives . |
What computational methods support the rational design of boronic acid-based inhibitors?
Category: Advanced
Answer:
- Docking simulations: Use AutoDock Vina or Schrödinger Suite to model interactions between the boronic acid and enzyme active sites (e.g., proteases). Focus on B–O distances (≤2.0 Å) for covalent bond formation .
- MD simulations: Assess binding stability in explicit solvent (e.g., TIP3P water) over 100-ns trajectories.
- QM/MM calculations: Evaluate transition states for boronate ester formation with catalytic serine residues .
How to optimize reaction yields in large-scale syntheses of this compound?
Category: Advanced
Answer:
- Catalyst screening: Test Pd-XPhos or SPhos ligands for improved turnover numbers (TON > 500).
- Solvent optimization: Use 2-MeTHF instead of THF for higher boiling points and easier recycling .
- Process analytics: Implement inline FTIR or PAT tools to monitor borylation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
